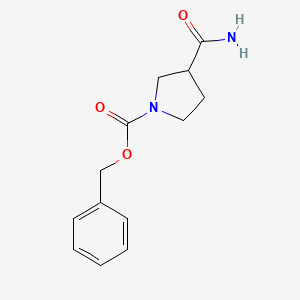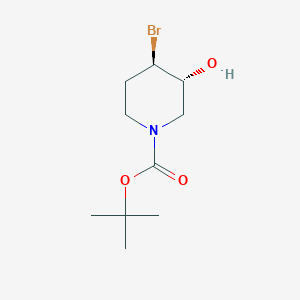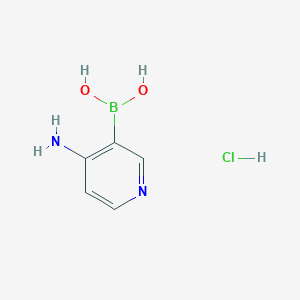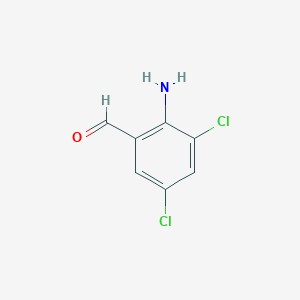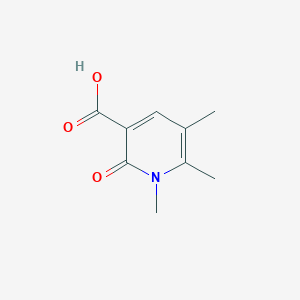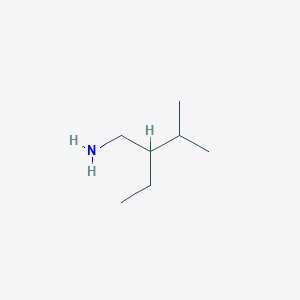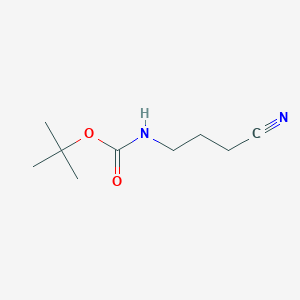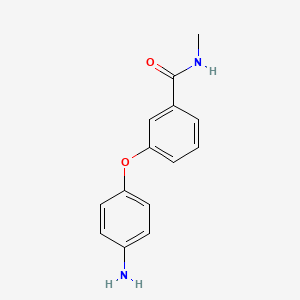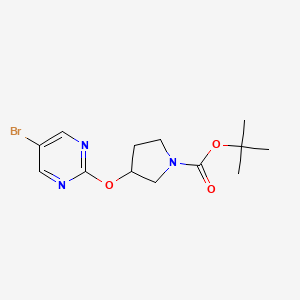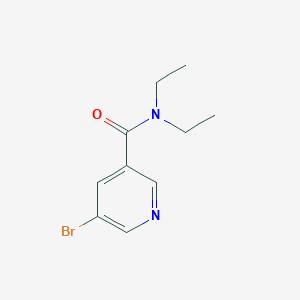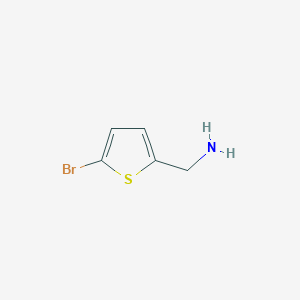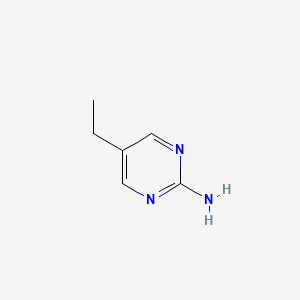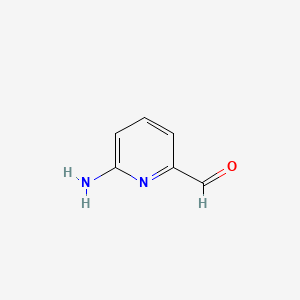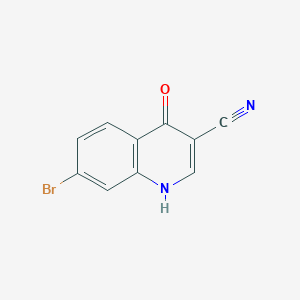
7-Bromo-4-hydroxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-hydroxyquinoline-3-carbonitrile is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromine and hydroxy groups on the quinoline scaffold can significantly influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of brominated hydroxyquinolines, such as 7-Bromo-4-hydroxyquinoline-3-carbonitrile, often involves halogenation reactions where bromine is introduced into the quinoline ring. For instance, the synthesis of 7-bromoquinolin-8-ol, a related compound, demonstrates that bromination typically occurs at specific positions on the quinoline ring, influenced by the presence of other functional groups like hydroxy groups . Although the exact synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of brominating agents under controlled conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines is characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can affect the compound's physical properties and biological activity. For example, 7-bromoquinolin-8-ol forms hydrogen-bonded dimers in the solid state due to these interactions . The molecular structure of 7-Bromo-4-hydroxyquinoline-3-carbonitrile likely exhibits similar hydrogen bonding, which could be relevant for its binding to biological targets.
Chemical Reactions Analysis
Brominated hydroxyquinolines can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. The bromine atom can act as a good leaving group or be involved in cross-coupling reactions to introduce different substituents onto the quinoline ring. The hydroxy group also provides a site for further chemical modifications, such as esterification or the formation of photolabile protecting groups, as seen with 8-bromo-7-hydroxyquinoline (BHQ) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile are influenced by its molecular structure. The presence of electronegative atoms like bromine and oxygen can affect the compound's polarity, solubility, and reactivity. Brominated hydroxyquinolines have been shown to possess increased solubility and low fluorescence, making them suitable for applications in biological systems . The specific properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile would need to be determined experimentally, but it is likely to share similar characteristics with related compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxyquinolines and their derivatives have been studied for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
For example, 8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . The synthesis of 5,7-dibromo-8-hydroxyquinoline has been described, and the target molecule exhibited certain IC 50 values .
Safety And Hazards
While specific safety data for BHC was not found, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Quinoline derivatives like BHC have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis protocols .
Eigenschaften
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKKWUFCCNDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634142 |
Source


|
| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxyquinoline-3-carbonitrile | |
CAS RN |
958648-90-3 |
Source


|
| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

